3'-Cyano-3-(4-methoxyphenyl)propiophenone
Description
3'-Cyano-3-(4-methoxyphenyl)propiophenone is a propiophenone derivative characterized by a cyano group at the 3'-position of the phenyl ring and a 4-methoxyphenyl substituent at the 3-position of the propiophenone backbone.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-16-8-5-13(6-9-16)7-10-17(19)15-4-2-3-14(11-15)12-18/h2-6,8-9,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEMHWSGWSJRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644262 | |
| Record name | 3-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-58-1 | |
| Record name | 3-[3-(4-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cyano-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine or pyridine to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of 3’-Cyano-3-(4-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-Cyano-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-Cyano-3-(4-methoxyphenyl)propiophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Cyano-3-(4-methoxyphenyl)propiophenone involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Comparisons
Electronic and Reactivity Profiles
- Cyano vs. Methoxy/Hydroxyl: The cyano group (‑CN) in the target compound is strongly electron-withdrawing, polarizing the carbonyl group and increasing susceptibility to nucleophilic attacks. In contrast, methoxy (‑OCH₃) and hydroxyl (‑OH) groups in analogs like 12 donate electron density, stabilizing adjacent aromatic systems but reducing electrophilicity at the carbonyl .
- Halogenated Derivatives: Chloro (‑Cl) and fluoro (‑F) substituents in compounds 11 and 13 exhibit weaker electron-withdrawing effects compared to cyano but still enhance electrophilicity. Halogens may also introduce steric hindrance depending on their positions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : Methyl-substituted analogs (e.g., 12 ) exhibit higher lipophilicity (logP ~3.5 estimated) compared to the target compound (~2.8), impacting membrane permeability and bioavailability .
- Polarity: Hydroxyl-containing analogs (e.g., 12) are more polar, favoring aqueous solubility, whereas cyano and halogenated derivatives partition into organic phases .
Biological Activity
3'-Cyano-3-(4-methoxyphenyl)propiophenone (C17H15NO2), a compound belonging to the class of propiophenones, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyano group and a methoxy-substituted phenyl ring, which are critical for its biological interactions. The presence of these functional groups enhances the compound's electrophilicity and lipophilicity, allowing it to interact with various biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The cyano group may facilitate the formation of reactive intermediates, while the methoxy group can influence binding affinity and solubility. These interactions can lead to modulation of cellular pathways associated with inflammation, cancer progression, and microbial resistance.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions.
Anticancer Potential
Research indicates that this compound possesses anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it has been shown to inhibit tumor growth in animal models.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy (Journal of Antimicrobial Chemotherapy) | Demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. |
| Study 2 : Anticancer Activity (Cancer Research Journal) | Reported a dose-dependent reduction in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. |
| Study 3 : Mechanistic Insights (Journal of Medicinal Chemistry) | Elucidated the interaction between the compound and specific kinases involved in cell cycle regulation, leading to enhanced apoptosis in malignant cells. |
Research Findings
Recent findings underscore the versatility of this compound as a lead compound for drug development:
- Antioxidant Properties : The compound has been found to exhibit free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions.
- Anti-inflammatory Effects : In vivo studies indicate that it may reduce inflammation markers in models of arthritis.
- Neuroprotective Effects : Preliminary research suggests neuroprotective capabilities against neurodegenerative diseases through modulation of neuroinflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
